molecular formula C20H32O4 B3155507 8(S),15(S)-diHETE CAS No. 80234-66-8

8(S),15(S)-diHETE

Cat. No. B3155507
CAS RN: 80234-66-8
M. Wt: 336.5 g/mol
InChI Key: NNPWRKSGORGTIM-IEVBXOQPSA-N
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Description

8(S),15(S)-diHETE is an icosanoid that is (5Z,9E,11Z,13E)-icosatetraenoic acid carrying two hydroperoxy substituents at positions 8 and 15 (the 8S,15S-stereoisomer) . It is a metabolite produced by metabolism in humans and mice .


Molecular Structure Analysis

The molecular formula of 8(S),15(S)-diHETE is C20H32O6 . The InChI string representation of its structure is InChI=1S/C20H32O6/c1-2-3-8-13-18(25-23)14-9-4-5-10-15-19(26-24)16-11-6-7-12-17-20(21)22/h4-6,9-11,14-15,18-19,23-24H,2-3,7-8,12-13,16-17H2,1H3,(H,21,22)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1 .

Scientific Research Applications

Leukotriene Formation and Immune Response

8(S),15(S)-diHETE is involved in leukotriene formation, particularly in the transformation of 15-HPETE into diHETE isomers via a hemoglobin-catalyzed process, potentially involving free radical processes. This transformation is significant in the context of leukocytes, as it contributes to leukotriene formation, a critical component in immune response mechanisms (Sok, Chung, & Sih, 1983).

Chemotactic Activity

Research shows that 8(S),15(S)-diHETE exhibits significant chemotactic activity for human polymorphonuclear leukocytes, similar to leukotriene B4. This suggests its potential role as a mediator in inflammatory processes (Shak, Perez, & Goldstein, 1983).

Sensitization of C-Fiber Mechanoheat Nociceptors

8(S),15(S)-diHETE has been found to sensitize C-fiber mechanoheat nociceptors in rat skin, affecting both mechanical thresholds and thermal responses. This suggests its role in the modulation of sensory input and pain perception (White, Basbaum, Goetzl, & Levine, 1990).

Hyperalgesic Properties

Further research highlights the hyperalgesic properties of 8(S),15(S)-diHETE. It induces hyperalgesia (increased sensitivity to pain) in a dose-dependent manner, implicating its involvement in pain and inflammatory responses (Levine, Lam, Taiwo, Donatoni, & Goetzl, 1986).

Role in Pulmonary Arterial Hypertension

8(S),15(S)-diHETE has been observed to affect rat pulmonary arterial rings, suggesting its role in the formation of pulmonary arterial hypertension. This effect was noted both under hypoxic and normoxic conditions, indicating its potential in respiratory pathophysiology (Guo Shou-li & Zhang Jia-bao, 2006).

properties

IUPAC Name

(5Z,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWRKSGORGTIM-IEVBXOQPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C\CCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157083
Record name (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8(S),15(S)-DiHETE (Z, E, E, E)

CAS RN

80234-66-8
Record name (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80234-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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